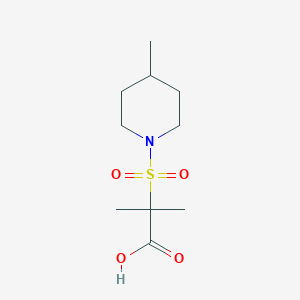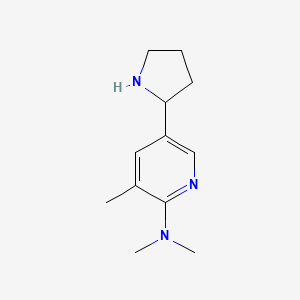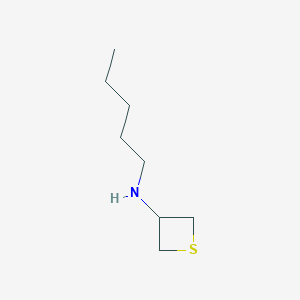
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H13NO4S This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an amino group substituted with a 2,3-dihydroxypropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.
科学研究应用
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may confer specific biological activities.
Industry: Utilized in the development of novel materials and chemical processes due to its unique reactivity and stability.
作用机制
The mechanism of action of 3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-Amino-2,3-dihydrothiophene 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a cyano group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-((2,3-Dihydroxypropyl)amino)thietane1,1-dioxide is unique due to the presence of the 2,3-dihydroxypropyl moiety, which imparts specific chemical and biological properties
属性
分子式 |
C6H13NO4S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
3-[(1,1-dioxothietan-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C6H13NO4S/c8-2-6(9)1-7-5-3-12(10,11)4-5/h5-9H,1-4H2 |
InChI 键 |
OYFYFKKZPNNQDE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)NCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)

![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)



![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)

